molecular formula C11H14BrN B2400488 1-(4-Bromophenyl)cyclopentanamine CAS No. 1094341-13-5

1-(4-Bromophenyl)cyclopentanamine

Cat. No.: B2400488
CAS No.: 1094341-13-5
M. Wt: 240.144
InChI Key: KANRSDUCSFJYII-UHFFFAOYSA-N
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Description

General Context of Cycloalkylamines as Synthetic Building Blocks

Cycloalkylamines, a class of organic compounds containing a cyclic alkyl group bonded to an amine, are fundamental building blocks in organic synthesis. sigmaaldrich.comminakem.com Their structural rigidity and three-dimensional conformation, conferred by the cyclic moiety, are valuable attributes in the design of complex organic molecules. evitachem.com These cyclic structures are integral components in a vast number of pharmaceuticals and bioactive compounds. scripps.edu

The utility of cycloalkylamines stems from their versatile reactivity. The amine group can undergo a wide range of chemical transformations, including oxidation and reduction, allowing for the introduction of further functional groups. evitachem.com The cyclic framework itself can be functionalized, providing a scaffold for building intricate molecular designs. For instance, derivatives of cyclopropane, the simplest cycloalkane, are considered important building blocks due to the unique reactivity of their strained three-membered ring. nih.gov The development of new synthetic methods to create these cyclic amines from simpler, linear molecules is an active area of research, highlighting their importance in drug discovery and development. scripps.edu

Significance of 4-Bromophenyl Moiety in Organic Synthesis and Functionalization

The 4-bromophenyl group is a common and highly significant moiety in the field of organic synthesis, primarily due to the presence of the bromine atom. This halogen atom serves as a versatile "reactive handle," enabling a wide array of chemical modifications. nbinno.com It is an ideal participant in numerous cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Prominent examples of these reactions include the Suzuki-Miyaura and Buchwald-Hartwig couplings. nbinno.com These palladium-catalyzed reactions allow chemists to efficiently connect the bromophenyl unit to other organic fragments, building complex molecular frameworks. nbinno.comresearchgate.net This capability is crucial for the synthesis of larger conjugated systems used in materials science, such as in the development of organic semiconductors for devices like Organic Light-Emitting Diodes (OLEDs). nbinno.com

Furthermore, the 4-bromophenyl moiety is a key component in the synthesis of many pharmaceutical intermediates and active pharmaceutical ingredients. researchgate.netguidechem.com Its presence in a molecule provides a reliable site for chemical diversification, allowing for the fine-tuning of a compound's biological activity. For example, various derivatives containing this group have been synthesized and investigated for their antimicrobial and anticancer properties. nih.gov The predictable reactivity of the carbon-bromine bond makes the 4-bromophenyl group an indispensable building block for creating novel and complex organic molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-bromophenyl)cyclopentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN/c12-10-5-3-9(4-6-10)11(13)7-1-2-8-11/h3-6H,1-2,7-8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KANRSDUCSFJYII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reaction Mechanisms and Reactivity of 1 4 Bromophenyl Cyclopentanamine and Its Analogues

Fundamental Principles of Organic Reaction Mechanisms

Understanding the fundamental principles of organic reaction mechanisms is crucial for predicting reaction outcomes and designing new synthetic methods. These principles are built upon the careful study of elementary steps, reaction kinetics, and the nature of reaction pathways.

Most chemical reactions are not single-step events but are composed of a series of simpler, fundamental steps known as elementary steps. lumenlearning.comyoutube.com The sequence of these elementary steps constitutes the reaction mechanism. expii.com During this sequence, short-lived, high-energy molecules called reactive intermediates may be formed. lumenlearning.comfiveable.me These intermediates are distinct from reactants and products and typically cannot be isolated under normal reaction conditions. lumenlearning.com Their existence is often inferred through spectroscopic methods or by designing experiments to "trap" them. lumenlearning.com Common reactive intermediates in organic chemistry include carbocations, carbanions, free radicals, and carbenes. lumenlearning.comfiveable.me The elucidation of these steps and intermediates is critical to fully comprehend how a transformation from reactants to products occurs. expii.com

Common elementary steps in organic reactions include:

Nucleophilic Attack/Addition: A nucleophile attacks an electrophilic center. youtube.comlumenlearning.com

Loss of a Leaving Group (Heterolysis): A bond breaks, with both electrons going to one atom, often forming a carbocation. youtube.comlumenlearning.com

Proton Transfer (Acid-Base Reaction): The transfer of a proton from an acid to a base. youtube.comlumenlearning.com

Rearrangements: The migration of an atom or group within a molecule, often to form a more stable intermediate, such as in carbocation rearrangements. youtube.comlumenlearning.com

When the rate-determining step is not the first step, the concentration of a reactive intermediate may appear in its rate law. unizin.org Since the concentrations of these intermediates are often difficult to measure experimentally, approximations are used to express them in terms of reactant concentrations. unizin.org One common method is the pre-equilibrium approximation . This approximation can be applied when an initial step, which forms an intermediate, is fast and reversible, establishing an equilibrium. unizin.org By assuming this equilibrium is maintained, the concentration of the intermediate can be related to the concentrations of the stable reactants, allowing for the derivation of a rate law that can be compared with experimental data. unizin.org

Chain reactions are processes that proceed through a series of repeating elementary steps, often involving highly reactive intermediates like free radicals. libretexts.orglibretexts.org These reactions are characterized by three distinct phases: initiation, propagation, and termination. libretexts.orglumenlearning.commasterorganicchemistry.com

Initiation: This is the initial step where a reactive intermediate is created from a stable molecule. This process typically requires an input of energy, such as heat or UV light, to induce homolytic cleavage of a bond, forming two radicals. libretexts.orglumenlearning.com

Propagation: These are the "chain" carrying steps. A radical generated during initiation reacts with a stable molecule to produce a product molecule and a new radical. libretexts.orglumenlearning.com This new radical can then participate in another propagation step, continuing the chain. libretexts.org For a step to be classified as propagation, the number of free radicals must remain constant. masterorganicchemistry.com

Termination: The chain is broken when two radical species react with each other to form a stable, non-radical product. libretexts.orglumenlearning.com This results in a net decrease in the number of free radicals. masterorganicchemistry.com Because radical concentrations are typically very low, termination events are rare compared to propagation steps. libretexts.org

PhaseDescriptionChange in Number of Radicals
Initiation A stable molecule is converted into reactive radicals.Net Increase
Propagation A radical reacts to form a product and another radical.No Net Change
Termination Two radicals combine to form a stable molecule.Net Decrease

Specific Mechanistic Pathways in Cycloalkylamine Synthesis

The synthesis of cycloalkylamines, such as 1-(4-Bromophenyl)cyclopentanamine, can be achieved through various synthetic routes. The mechanisms of these reactions are illustrative of the fundamental principles discussed above.

The Curtius rearrangement is a versatile reaction that transforms a carboxylic acid into a primary amine, involving the thermal decomposition of an acyl azide (B81097). wikipedia.orgnih.govorganic-chemistry.org The key intermediate in this reaction is an isocyanate. wikipedia.orgbyjus.com

The mechanism proceeds through the following steps:

Formation of Acyl Azide: The process begins with the conversion of a carboxylic acid derivative (like an acyl chloride or ester) into an acyl azide. This is often achieved by reacting an acyl halide or anhydride (B1165640) with an azide salt, such as sodium azide. organic-chemistry.org

Rearrangement to Isocyanate: Upon heating, the acyl azide undergoes rearrangement. It was once thought to be a two-step process involving an acyl nitrene intermediate, but recent evidence supports a concerted mechanism where the R-group migrates to the nitrogen atom as nitrogen gas (N₂) is eliminated. wikipedia.orgnih.gov This migration occurs with complete retention of the R-group's stereochemical configuration. wikipedia.orgnih.gov The driving force for this step is the formation of the stable nitrogen molecule. pw.live

Formation of Amine: The resulting isocyanate is then hydrolyzed. It reacts with water to form an unstable carbamic acid intermediate. organic-chemistry.orgbyjus.com This carbamic acid spontaneously undergoes decarboxylation (loses CO₂) to yield the primary amine. organic-chemistry.orgbyjus.com

Alternatively, if the reaction is performed in the presence of an alcohol or another amine, the isocyanate can be trapped to form carbamates or urea (B33335) derivatives, respectively. wikipedia.orgbyjus.com

StepReactantIntermediate(s)Product
1 Carboxylic Acid DerivativeAcyl AzideAcyl Azide
2 Acyl Azide(Concerted Transition State)Isocyanate + N₂
3 Isocyanate + WaterCarbamic AcidPrimary Amine + CO₂

Intramolecular reactions, where two reacting functional groups are present within the same molecule, are often favored over their intermolecular counterparts. wikipedia.org This is due to a higher effective concentration of the reacting groups, which reduces the entropic barrier to reaction. wikipedia.org The formation of five- and six-membered rings is particularly rapid and common. wikipedia.org

A potential pathway to synthesize a cyclic amine like this compound could involve an intramolecular cyclization. For example, a "double nucleophilic replacement" could conceptually describe a process where a precursor molecule containing two leaving groups is cyclized. However, a more common and mechanistically well-defined approach is the Dieckmann condensation , which is an intramolecular version of the Claisen condensation. libretexts.orgyoutube.com While this reaction forms a cyclic β-keto ester, it is a powerful method for constructing five- and six-membered rings which can then be further modified to produce the desired cycloalkylamine. libretexts.org

The mechanism for the Dieckmann cyclization is as follows:

Enolate Formation: A base, such as sodium ethoxide, removes an acidic α-hydrogen from one of the ester groups to form an enolate. libretexts.orgyoutube.com

Intramolecular Nucleophilic Attack: The newly formed enolate acts as a nucleophile and attacks the carbonyl carbon of the other ester group within the same molecule. libretexts.orgyoutube.com This forms a cyclic tetrahedral intermediate. libretexts.org

Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the alkoxide (e.g., -OEt) leaving group. libretexts.org This results in the formation of a cyclic β-keto ester.

Deprotonation/Protonation: The resulting β-keto ester has a highly acidic proton between the two carbonyl groups, which is readily removed by the alkoxide base. A final acidic workup step is required to protonate the enolate and yield the neutral cyclic product. libretexts.orgyoutube.com

This cyclic ketone product could then be converted to the target amine via reactions like reductive amination.

Another relevant intramolecular cyclization involves nucleophilic substitution, where a nucleophile and an electrophile (with a leaving group) on the same molecule react. For instance, an ω-aminoalkyl halide can cyclize to form a cyclic amine. The rate of these cyclizations is highly dependent on the resulting ring size, with 5- and 6-membered rings forming the fastest. wikipedia.org

Electrophilic and Nucleophilic Reactions of the Bromophenyl Group

The reactivity of the bromophenyl group in this compound is dictated by the interplay of the bromine atom and the aromatic phenyl ring. This group can participate in both electrophilic and nucleophilic reactions, although the conditions and outcomes of these reactions differ significantly.

An electrophile is a chemical species that is "electron-loving" and seeks an electron-rich center to form a bond. nowgongcollege.edu.in Conversely, a nucleophile is a reactant that provides a pair of electrons to form a new covalent bond, effectively being "nucleus-loving" or attracted to positive charges. masterorganicchemistry.comyoutube.com The vast majority of organic reactions involve an electron-rich nucleophile attacking an electron-deficient electrophile. masterorganicchemistry.com

In the context of the bromophenyl group, the carbon atom bonded to the bromine is considered an electrophilic carbon due to the polar nature of the C-Br bond, where the more electronegative bromine atom pulls electron density from the carbon. pressbooks.pub This makes the carbon atom susceptible to attack by nucleophiles. However, nucleophilic substitution on an sp²-hybridized carbon of an aryl halide is generally difficult and requires specific conditions.

The phenyl ring itself can act as a nucleophile in electrophilic aromatic substitution reactions. The bromine atom, being an ortho-, para-directing deactivator, influences the regioselectivity of these reactions. While it withdraws electron density from the ring, making it less reactive than benzene (B151609), it directs incoming electrophiles to the positions ortho and para to itself.

The amine group attached to the cyclopentyl ring also influences the electronic properties of the bromophenyl group through space and inductive effects, though its direct electronic conjugation with the ring is absent. Amines themselves are good nucleophiles due to the lone pair of electrons on the nitrogen atom. libretexts.org

Table 1: Electrophilic and Nucleophilic Characteristics of the Bromophenyl Group

FeatureDescriptionRole in Reactions
Electrophilic Center The carbon atom bonded to the bromine atom is electron-deficient (δ+).This carbon is the target for attack by strong nucleophiles, potentially leading to nucleophilic aromatic substitution under harsh conditions or in the context of organometallic catalysis.
Nucleophilic Aromatic Ring The π-electron system of the phenyl ring can act as a nucleophile.The ring can attack strong electrophiles. The bromine atom deactivates the ring but directs substitution to the ortho and para positions.
Leaving Group The bromide ion (Br⁻) can act as a leaving group. libretexts.orgIn substitution or coupling reactions, the C-Br bond is broken, and the bromide ion is displaced. libretexts.org

Cross-Coupling Reaction Mechanisms for Aryl Halides

Cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions typically involve the coupling of two different fragments with the aid of a transition metal catalyst. For aryl halides like this compound, these reactions provide a versatile method to modify the bromophenyl group by creating new bonds at the carbon atom that was previously attached to the bromine.

The general mechanism for many palladium-catalyzed cross-coupling reactions involves a catalytic cycle that can be broken down into three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

Oxidative Addition : An active Pd(0) catalyst reacts with the aryl halide (Ar-X). The palladium inserts itself into the carbon-halogen bond, leading to the formation of an arylpalladium(II) halide intermediate. This step increases the oxidation state of palladium from 0 to +2. libretexts.orgnih.gov

Transmetalation : The organic group from an organometallic reagent is transferred to the palladium(II) complex, displacing the halide. This step is characteristic of the specific type of cross-coupling reaction, as each named reaction uses a different organometallic nucleophile. nih.gov

Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond in the final product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. nih.govnih.gov

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed cross-coupling reaction that joins an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. libretexts.orgyoutube.com This reaction is highly valued for its mild reaction conditions, tolerance of a wide variety of functional groups, and the use of generally stable and less toxic organoboron reagents. nih.gov

The catalytic cycle for the Suzuki-Miyaura reaction follows the general pathway described above and is considered to proceed through three key steps. libretexts.orgyoutube.com

Transmetalation : This is the step where the organic group is transferred from the boron atom to the palladium center. nih.gov A base is crucial for this step; it activates the organoboron compound, typically by forming a more nucleophilic boronate species, which then reacts with the arylpalladium(II) halide intermediate to form a diarylpalladium(II) complex. youtube.comjst.go.jp

Reductive Elimination : In the final step, the two organic fragments (the aryl group from the original halide and the group from the organoboron reagent) are coupled together, and the resulting biaryl product is expelled from the coordination sphere of the palladium. nih.govyoutube.com This process reduces the palladium's oxidation state from +2 back to 0, regenerating the active catalyst which can then participate in a new cycle. nih.govyoutube.com

The versatility of the Suzuki-Miyaura reaction has been demonstrated in the synthesis of numerous complex molecules, including pharmaceuticals. libretexts.orgresearchgate.net For instance, the reaction can be used to couple various aryl or heteroaryl boronic acids with substrates containing a bromophenyl group. researchgate.netnih.gov

Table 2: Key Components in the Suzuki-Miyaura Catalytic Cycle

ComponentRoleExample
Aryl Halide Electrophilic coupling partner; provides one of the organic fragments.This compound
Organoboron Reagent Nucleophilic coupling partner; provides the second organic fragment.Phenylboronic acid
Palladium Catalyst Facilitates the reaction by cycling between Pd(0) and Pd(II) oxidation states.Pd(PPh₃)₄
Base Activates the organoboron reagent for transmetalation.K₃PO₄, Cs₂CO₃
Solvent Provides the medium for the reaction.1,4-Dioxane/Water, THF

Synthesis and Characterization of Derivatives and Analogues of 1 4 Bromophenyl Cyclopentanamine

Structural Modification Strategies Based on the Cyclopentanamine Scaffold

The core structure of 1-(4-bromophenyl)cyclopentanamine offers multiple sites for chemical modification. Strategies often involve alterations to the cyclopentane (B165970) ring, the phenyl group, and the amine functional group. One common approach is the bromination of phenylcyclopentane, followed by amination to introduce the amine group onto the cyclopentane structure. evitachem.com The bromine atom on the phenyl ring is particularly significant as it influences the compound's reactivity and can be a key site for further functionalization, such as through cross-coupling reactions. evitachem.comnih.gov

Green chemistry principles are increasingly being applied to the synthesis of the cyclopentane ring itself. Organocatalytic intramolecular Michael additions or aldol (B89426) condensations, often employing proline-based catalysts, facilitate the enantioselective formation of the five-membered ring with high atom economy and reduced environmental impact. evitachem.com

Cyclopentane-Fused Heterocyclic Derivatives

A significant area of research involves the fusion of the cyclopentane ring with various heterocyclic systems, leading to novel molecular architectures with potentially enhanced properties.

Synthesis of 1,3,4-Oxadiazole (B1194373) Derivatives Containing Cyclopentyl and Bromophenyl Moieties

The synthesis of 1,3,4-oxadiazole derivatives is a well-established area of heterocyclic chemistry, with numerous methods reported for their preparation. nih.govjchemrev.comorganic-chemistry.org A common pathway involves the reaction of acid hydrazides with various reagents. For instance, acid hydrazides can react with acid chlorides or carboxylic acids, followed by cyclization using dehydrating agents like phosphorus oxychloride, thionyl chloride, or polyphosphoric acid. nih.gov

Another strategy involves the cyclization of acylthiosemicarbazides. These intermediates, formed from the reaction of hydrazides and isothiocyanates, can be cyclized using reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) or tosyl chloride. luxembourg-bio.comnih.gov The use of coupling reagents such as O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU) has also been shown to be an efficient method for the cyclodesulfurization of thiosemicarbazides to form 2-amino-1,3,4-oxadiazoles. luxembourg-bio.com While the direct synthesis of 1,3,4-oxadiazoles containing both cyclopentyl and bromophenyl moieties from this compound is not explicitly detailed in the provided results, the general synthetic strategies for 1,3,4-oxadiazoles provide a clear roadmap for how such derivatives could be prepared.

Synthesis of Cyclopenta[b]quinoline-1,8-dione Derivatives with Bromophenyl Moieties

The synthesis of quinoline (B57606) derivatives is a cornerstone of heterocyclic chemistry, with numerous classical methods like the Gould-Jacob, Friedländer, and Skraup syntheses still in use. nih.gov More contemporary approaches utilize transition metal catalysis, metal-free ionic liquid mediated reactions, and green chemistry protocols. nih.gov

Specifically for cyclopenta[b]quinoline systems, a common method involves the cyclization of an appropriate precursor. For example, 8-chloro-2,3-dihydro-1H-cyclopenta[b]quinoline can be prepared through the cyclization of anthranilic acid with cyclopentanone (B42830) in the presence of phosphorus oxychloride. mdpi.com This intermediate can then be further functionalized. The Doebner reaction, a three-component reaction of an aniline, an aldehyde, and pyruvic acid, offers another route to quinoline-4-carboxylic acids and can be adapted for large-scale synthesis. nih.gov The synthesis of quinoline derivatives often involves building the quinoline core and then introducing the desired substituents.

Synthesis of Fused Cyclopentane-Pyridine Systems Containing the 4-Bromophenyl Group

The synthesis of pyridine (B92270) rings can be achieved through various methods. One notable approach for creating 3,5-bis[4'-bromophenyl]pyridine involves the reaction of an enamine with an in situ source of N-t-butylmethanimine. nih.gov Another unconventional method for preparing 2,5-diarylpyridines utilizes the reaction of a 1,4-diaryl-1,3-butadiyne with phenylethylamine, where the latter effectively serves as a source of methanimine. nih.gov Multi-component reactions (MCRs) starting from cyclohexan-1,3-dione can also lead to the formation of fused pyridine derivatives. nih.gov

Synthesis of Complex Anthraquinone-Linked Cyclopentanone Derivatives

A novel class of compounds involves the linkage of an anthraquinone (B42736) moiety to a cyclopentanone derivative. A reported synthesis utilizes a one-pot, solvent-free green chemistry approach employing the Mannich base reaction. tandfonline.comresearchgate.net These complex derivatives have been synthesized using a grindstone method, with yields ranging from 69% to 89%. tandfonline.comresearchgate.net The resulting compounds were characterized using various spectroscopic methods, including IR, ¹H NMR, and ¹³C NMR, as well as elemental and mass spectral analysis. tandfonline.comnih.gov For instance, the IR spectra of these derivatives show characteristic bands for -Ar, -NH, and -CO groups. tandfonline.com

General Methodologies for Derivative Synthesis

The synthesis of derivatives of this compound and related structures often employs a range of standard and advanced organic chemistry techniques.

Table 1: Common Reagents and Reactions in Derivative Synthesis

Reaction TypeReagents and ConditionsProduct Type
N-Acylation Acyl chlorides (e.g., 4-[(4-bromophenyl)sulfonyl]benzoyl chloride) in the presence of a base (Schotten-Baumann conditions)N-acyl-α-amino acids
Cyclodehydration Ethyl chloroformate and 4-methylmorpholine4H-1,3-oxazol-5-ones
Friedel-Crafts Acylation 2-Oxazolin-5-ones with aromatic hydrocarbons using a Lewis acid catalyst (e.g., AlCl₃)N-(1-aryl-3-methyl-1-oxobutan-2-yl)benzamides
Suzuki-Miyaura Cross-Coupling Aryl or heteroaryl boronic acids with a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)) and a base (e.g., K₃PO₄)Arylated carboxamides
Condensation Hydrazides and isothiocyanatesThiosemicarbazides

For example, N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives have been synthesized starting from the corresponding sulfonylbenzoyl chloride and L-valine via a Schotten-Baumann type N-acylation. mdpi.com The resulting N-acyl-α-amino acid can then be cyclized to a 2-oxazolin-5-one, which can further react with aromatic hydrocarbons in a Friedel-Crafts acylation to yield N-(1-aryl-3-methyl-1-oxobutan-2-yl)benzamides. mdpi.com

Suzuki-Miyaura cross-coupling is another powerful tool for derivatization. For instance, N-(4-bromophenyl)furan-2-carboxamide can be arylated with various aryl or heteroaryl boronic acids in the presence of a palladium catalyst to produce a library of analogues. nih.gov

Table 2: Characterization Data for a Representative Anthraquinone-Linked Cyclopentanone Derivative

CompoundYield (%)Melting Point (°C)IR (cm⁻¹)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Compound 2 791562765 (Ar-NH), 3274 (NH), 1733 (C=O)8.29-6.77 (m, Ar-H), 7.23 (s, -NH), 4.92 (s, -CH₂), 4.58 (s, -CH₂), 4.0 (s, -CH)206.0, 185.2-182.1, 168.2 (C=O), 147.2-126.8 (Ar-C), 58.9, 58.4 (-CH), 21.3 (-CH₃)

Data for 2,6,11-Trioxo-3-phenyl-N-(p-tolyl)-2,3,6,11-tetrahydro-1H-cyclopenta[a]anthracene-1-carboxamide, a representative complex derivative. dovepress.com

Molecular Condensation Reactions

Molecular condensation reactions are fundamental in organic synthesis for the formation of carbon-nitrogen bonds, providing a direct route to a wide array of N-substituted derivatives of this compound. These reactions typically involve the nucleophilic attack of the primary amine group on an electrophilic carbonyl compound, such as an aldehyde or ketone, often followed by reduction or cyclization.

One common approach is reductive amination. This two-step, one-pot sequence begins with the condensation of this compound with a suitable aldehyde or ketone to form an intermediate imine or enamine. This intermediate is then reduced in situ to the corresponding N-alkylated amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). The choice of reducing agent can be critical to the success of the reaction, with milder reagents like NaBH₃CN being particularly effective for the reduction of iminium ions under acidic conditions.

Another significant class of condensation reactions involves the acylation of the primary amine. The reaction of this compound with acyl chlorides or acid anhydrides, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine, yields the corresponding N-acyl derivatives. This reaction is a versatile method for introducing a variety of functional groups onto the nitrogen atom. For instance, the Schotten-Baumann reaction conditions, which involve an acyl chloride in the presence of an aqueous base, can be adapted for the N-acylation of this amine. mdpi.com

Furthermore, condensation with dicarbonyl compounds or their equivalents can lead to the formation of heterocyclic derivatives. For example, reaction with a β-dicarbonyl compound could potentially lead to the formation of enamine intermediates which might be cyclized under appropriate conditions. While direct examples involving this compound are not prevalent in the literature, analogous reactions with other aromatic amines are well-documented. For instance, the condensation of aromatic amines with acrylic acid derivatives is a known method for the synthesis of β-alanine derivatives. researchgate.net Similarly, Knoevenagel and Aldol-type condensations of aromatic aldehydes with active methylene (B1212753) compounds are widely used synthetic strategies that could be adapted to create more complex derivatives. derpharmachemica.com

The synthesis of hydrazone derivatives through the condensation of hydrazides with aromatic aldehydes represents another analogous pathway that could be explored. researchgate.net This suggests that derivatization of the this compound core through various condensation strategies is a feasible and promising route to novel compounds.

Table 1: Examples of Molecular Condensation Reactions for Amine Derivatization

Reactant 1Reactant 2Reaction TypeProduct Type
Primary AmineAldehyde/KetoneReductive AminationN-Alkyl Amine
Primary AmineAcyl ChlorideN-AcylationN-Acyl Amine
Primary AmineAcid Anhydride (B1165640)N-AcylationN-Acyl Amine
Aromatic AmineAcrylic AcidMichael Additionβ-Alanine Derivative
Aromatic AldehydeActive Methylene CompoundKnoevenagel Condensationα,β-Unsaturated Compound

Intramolecular Aza-Wittig Cyclization Approaches

The intramolecular aza-Wittig reaction is a powerful tool for the synthesis of nitrogen-containing heterocyclic compounds, particularly cyclic imines. This reaction involves the reaction of an iminophosphorane, generated from an azide (B81097) and a phosphine (B1218219) (typically triphenylphosphine), with an intramolecularly located carbonyl group. While direct application to this compound analogues is not explicitly detailed in available literature, the principles of this reaction can be applied to hypothetical precursors derived from this scaffold.

The general strategy would involve the synthesis of a precursor containing both an azide group and a ketone or aldehyde functionality, separated by a suitable tether. For an analogue of this compound, this could be envisioned by starting with a derivative where the cyclopentyl ring is functionalized with a side chain bearing a carbonyl group, and the aromatic ring is modified to contain an azide group.

The key steps in this approach are:

Synthesis of an Azido-Carbonyl Precursor: This would be the most challenging step, requiring multi-step synthesis to introduce the necessary functionalities onto the 1-(4-bromophenyl)cyclopentane framework. For instance, one might start with a functionalized bromophenyl derivative that can be converted to an azide, and a cyclopentanone derivative that can be coupled to the aromatic ring.

Formation of the Iminophosphorane: The azido-carbonyl precursor is then treated with a phosphine, such as triphenylphosphine (B44618), in a Staudinger reaction. This forms a phosphazide (B1677712) intermediate which loses dinitrogen (N₂) to generate the highly reactive iminophosphorane.

Intramolecular Cyclization: The iminophosphorane then undergoes an intramolecular reaction with the carbonyl group. The oxygen atom of the carbonyl group is replaced by the nitrogen atom of the iminophosphorane, forming a cyclic imine and triphenylphosphine oxide as a byproduct.

This methodology has been successfully employed for the synthesis of various polycyclic systems. For example, the one-pot Staudinger/aza-Wittig/Castagnoli–Cushman reaction sequence has been used to generate novel polyheterocycles from azide-bearing benzaldehydes. nih.gov This demonstrates the potential of the aza-Wittig reaction in creating complex molecular architectures. The reaction is known to proceed under mild conditions and can lead to high yields and diastereoselectivity. nih.gov

For a hypothetical analogue of this compound, an intramolecular aza-Wittig reaction could be used to construct a fused heterocyclic ring system. For example, if a precursor such as 1-(2-azido-4-bromophenyl)-1-(2-oxoethyl)cyclopentane could be synthesized, an intramolecular aza-Wittig reaction could potentially yield a fused dihydropyrrole derivative. The versatility of this reaction allows for the synthesis of various ring sizes, including five, six, and seven-membered rings. nih.govresearchgate.net

Table 2: General Scheme for Intramolecular Aza-Wittig Cyclization

StepReactantsReagentsIntermediate/Product
1Azido-carbonyl compoundTriphenylphosphine (PPh₃)Iminophosphorane
2IminophosphoraneHeat or spontaneousCyclic Imine + Triphenylphosphine oxide

Spectroscopic Analysis and Advanced Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and types of hydrogen atoms within a molecule. The chemical shifts in the ¹H NMR spectrum of 1-(4-Bromophenyl)cyclopentanamine provide clear evidence for its distinct proton environments. The aromatic protons on the bromophenyl group typically appear as multiplets in the downfield region of the spectrum, a characteristic of protons attached to a benzene (B151609) ring. researchgate.net The protons on the cyclopentane (B165970) ring and the amine group exhibit signals at different chemical shifts, reflecting their unique electronic surroundings. organicchemistrydata.orgnih.gov The integration of these signals corresponds to the number of protons in each environment, further confirming the compound's structure.

Proton Environment Typical Chemical Shift (δ, ppm)
Aromatic (C₆H₄)7.0 - 7.6
Cyclopentane (CH₂)1.5 - 2.5
Amine (NH₂)1.0 - 3.0

Note: The exact chemical shifts can vary depending on the solvent and concentration used during the analysis.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Analysis

Complementing ¹H NMR, Carbon-13 NMR (¹³C NMR) spectroscopy provides a detailed map of the carbon skeleton. libretexts.org In the ¹³C NMR spectrum of this compound, distinct signals are observed for each unique carbon atom. rsc.orgdocbrown.info The carbons of the aromatic ring typically resonate in the 125-150 ppm range. libretexts.org The carbon atom bonded to the bromine atom shows a characteristic chemical shift due to the electronegativity of the halogen. docbrown.info The carbons of the cyclopentane ring appear at higher field, with the carbon atom attached to the amine group showing a downfield shift compared to the other cyclopentane carbons. libretexts.orgresearchgate.net

Carbon Environment Typical Chemical Shift (δ, ppm)
C-Br (Aromatic)115 - 125
C-C (Aromatic)125 - 150
C-N (Cyclopentane)50 - 65
C-C (Cyclopentane)20 - 40

Note: The chemical shifts are relative to a standard reference, typically tetramethylsilane (B1202638) (TMS). libretexts.org

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, are powerful tools for identifying the functional groups present in a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The resulting spectrum displays a unique pattern of absorption bands corresponding to specific functional groups. In the FT-IR spectrum of this compound, characteristic absorption bands are observed for the N-H bonds of the amine group, the C-H bonds of the aromatic and cyclopentane rings, and the C-Br bond. nih.govnist.gov The stretching vibrations of the N-H bond typically appear in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are usually found around 3000-3100 cm⁻¹, while aliphatic C-H stretching vibrations occur at slightly lower wavenumbers. researchgate.net The C-Br stretching vibration is typically observed in the fingerprint region of the spectrum. nist.gov

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Amine (N-H)Stretch3300 - 3500
Aromatic (C-H)Stretch3000 - 3100
Aliphatic (C-H)Stretch2850 - 3000
Carbon-Bromine (C-Br)Stretch500 - 600

Fourier-Transform Raman (FT-Raman) Spectroscopy for Complementary Vibrational Modes

FT-Raman spectroscopy provides complementary information to FT-IR. nih.gov While FT-IR is based on the absorption of light, Raman spectroscopy is a light scattering technique. Certain vibrational modes that are weak or absent in the FT-IR spectrum may be strong in the Raman spectrum, and vice versa. For this compound, the FT-Raman spectrum would be expected to show strong signals for the symmetric vibrations of the aromatic ring and the C-C backbone of the cyclopentane ring. nih.gov

Electronic Spectroscopy

Electronic spectroscopy, particularly UV-Vis spectroscopy, provides insights into the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the bromophenyl chromophore. nih.gov The presence of the bromine atom and the amine group can influence the position and intensity of these absorption bands. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Excited States

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. In the case of aromatic compounds like this compound, these transitions often involve π-electrons in the benzene ring. The position and intensity of absorption bands in the UV-Vis spectrum provide valuable information about the electronic structure and conjugation within the molecule.

X-ray Crystallography for Definitive Structural Elucidation

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. This method is indispensable for confirming molecular geometry, analyzing intermolecular interactions, and understanding the conformational preferences of cyclic systems.

Single Crystal X-ray Diffraction Studies for Molecular Geometry Confirmation

Single crystal X-ray diffraction is the gold standard for determining the precise molecular structure of a crystalline compound. This technique has been used to characterize a variety of related bromophenyl compounds. nih.govresearchgate.netnih.govnih.govgrowingscience.com For instance, the crystal structure of 1-(4-bromophenyl)but-3-yn-1-one was determined to be in the monoclinic P21/n space group. nih.gov Similarly, the structure of (S)-(+)-1-(4-Bromophenyl)-N-[(4-methoxyphenyl)methylidene]ethylamine was found to crystallize in the orthorhombic space group P212121. nih.gov These studies provide detailed information on bond lengths, bond angles, and torsion angles, which collectively define the molecule's geometry. Although a specific crystallographic study for this compound was not found, analysis of similar structures reveals the typical bond lengths and angles expected for the bromophenyl and cyclopentane moieties.

Analysis of Supramolecular Organization and Intermolecular Interactions

The way molecules pack in a crystal is governed by a variety of non-covalent interactions, which collectively determine the supramolecular architecture. These interactions are crucial for understanding the physical properties of the solid state.

C-H...O Hydrogen Bonding: While not directly applicable to this compound which lacks an oxygen atom, C-H...O hydrogen bonds are a significant interaction in many organic crystals. mdpi.com In related structures containing carbonyl groups, these weak hydrogen bonds play a role in stabilizing the crystal lattice. nih.govresearchgate.net For example, in 1-(4-bromophenyl)but-3-yn-1-one, C—H⋯O hydrogen bonding is a key feature of the crystal structure. nih.gov

N-H...N Hydrogen Bonding: In molecules containing amine functionalities, N-H...N hydrogen bonding can be a significant intermolecular force. These interactions, along with other hydrogen bonds, often lead to the formation of self-assembled chains or tapes in the crystal lattice. researchgate.net The presence of the amine group in this compound suggests that N-H...N or N-H...Br interactions could play a role in its crystal packing. Studies on magnesocene adducts of alkylamines have shown the presence of intramolecular and intermolecular N-H...C hydrogen bonding. nih.gov

Conformation Analysis of Cyclopentane Ring Systems

The cyclopentane ring is not planar and adopts puckered conformations to relieve torsional strain. maricopa.edulibretexts.orglumenlearning.com The two most common conformations are the "envelope" and the "half-chair". scribd.com In the envelope conformation, four carbon atoms are in a plane, with the fifth atom out of the plane. libretexts.org The half-chair conformation has three atoms in a plane, with one above and one below. These conformations can interconvert through a process called pseudorotation with a low energy barrier. scribd.com The specific conformation adopted by the cyclopentane ring in this compound would be influenced by the bulky 4-bromophenyl and amine substituents, with the molecule likely adopting the conformation that minimizes steric hindrance. youtube.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. The molecular weight of this compound is 240.14 g/mol . evitachem.comnih.gov

Upon ionization in the mass spectrometer, the molecule can fragment in characteristic ways. While specific fragmentation data for this compound is not detailed in the provided results, studies on similar compounds, such as ketamine analogues, reveal common fragmentation pathways. mdpi.com For aromatic compounds, fragmentation often involves the loss of the bromine atom or cleavage of the cyclopentane ring. The analysis of these fragments helps to confirm the structure of the parent molecule. The predicted collision cross section (CCS) values for different adducts of the related compound 1-(4-bromophenyl)cyclopropanamine (B1343217) have been calculated, providing further data for its identification. uni.lu

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of a chemical compound and for separating it from impurities or other components in a mixture.

High-performance liquid chromatography (HPLC) is a widely used technique for this purpose. A reverse-phase HPLC (RP-HPLC) method has been developed for the quantitative determination of a related compound, N-(4-bromophenyl)-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine. jchr.org This method utilized a C18 column and a mobile phase of methanol (B129727) and water. jchr.org Similar RP-HPLC methods could be adapted for the purity assessment of this compound. For chiral compounds like this, specialized chiral chromatography columns can be used to separate enantiomers. researchgate.net The separation of 1-(4-bromophenyl)-ethylamine enantiomers has been achieved using a chiral crown ether stationary phase. researchgate.net

High-Performance Liquid Chromatography (HPLC) for Purity and Stereoisomer Separation

High-Performance Liquid Chromatography (HPLC) stands as a pivotal technique for the analysis of pharmaceutical compounds, offering high resolution and sensitivity for both purity assessment and the separation of stereoisomers. nih.gov For this compound, which possesses a chiral center at the carbon atom of the cyclopentane ring attached to the amine and phenyl groups, the separation of its enantiomers is of significant importance. Chiral HPLC is the method of choice for this purpose.

The enantioseparation of primary amines like this compound can be effectively achieved using various types of chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are widely used and have demonstrated success in resolving a broad range of racemic compounds, including those with amine functionalities. nih.gov Columns like Chiralpak® and Chiralcel® are prominent examples. nih.govnih.gov

Another class of CSPs suitable for the enantiomeric separation of primary amines are crown ethers. nih.gov These are particularly effective for resolving compounds containing a primary amino group. Additionally, macrocyclic antibiotic-based CSPs, such as those employing vancomycin, have been utilized for the separation of various chiral compounds and could be applicable to this compound. researchgate.net

The mobile phase composition is a critical parameter that is optimized to achieve baseline separation of the enantiomers. Typically, a mixture of a non-polar solvent like hexane (B92381) and a more polar alcohol such as isopropanol (B130326) or ethanol (B145695) is used. The ratio of these solvents is adjusted to modulate the retention times and improve resolution. The detection of this compound is readily accomplished using a UV detector, as the bromophenyl group is a strong chromophore.

A summary of potential HPLC conditions for the chiral separation of this compound is provided in the table below.

ParameterDescription
Stationary Phase Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives), Crown ether-based CSPs, or Macrocyclic antibiotic-based CSPs (e.g., vancomycin).
Mobile Phase A mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol) in various ratios.
Detection UV spectrophotometry at a wavelength corresponding to the absorbance maximum of the bromophenyl group.
Application Determination of enantiomeric purity and separation of stereoisomers.

This table is generated based on typical conditions for similar compounds and may require optimization for this compound.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) is an indispensable tool in synthetic organic chemistry for its simplicity, speed, and cost-effectiveness. rsc.org It is primarily used for the qualitative monitoring of reaction progress and for the preliminary screening of purification conditions. consensus.app

In the context of this compound, TLC is employed to track the conversion of starting materials to the final product during its synthesis. A small aliquot of the reaction mixture is spotted onto a TLC plate, typically coated with silica (B1680970) gel, alongside the starting materials as references. niscpr.res.in The plate is then developed in a chamber containing an appropriate mobile phase.

The choice of mobile phase, or eluent, is crucial and depends on the polarity of the compounds to be separated. For aromatic amines, the polarity of the mobile phase significantly influences their mobility. niscpr.res.in A non-polar solvent like cyclohexane (B81311) may result in little to no movement of the amine from the baseline on a silica gel plate. niscpr.res.in Conversely, highly polar solvents can cause the compound to travel with the solvent front. niscpr.res.in Therefore, a solvent system of intermediate polarity, often a mixture of a non-polar solvent (e.g., hexane or toluene) and a more polar solvent (e.g., ethyl acetate (B1210297) or methanol), is optimized to achieve good separation between the starting materials, the product, and any by-products.

After development, the spots are visualized. Since this compound contains a UV-active phenyl ring, it can be visualized under a UV lamp. For enhanced detection, especially if the concentration is low, various staining reagents can be used. Aromatic primary amines can be detected with high sensitivity using a solution of cinnamaldehyde, which forms a colored spot on the TLC plate. rsc.orgresearchgate.net Other general-purpose stains for amines include ninhydrin (B49086) or permanganate (B83412) solutions.

The progress of the reaction is determined by the disappearance of the starting material spots and the appearance of the product spot with a distinct Retention Factor (Rf) value.

A summary of typical TLC conditions for the analysis of this compound is presented in the table below.

ParameterDescription
Stationary Phase Silica gel G coated on glass or aluminum plates. niscpr.res.in
Mobile Phase A mixture of a non-polar solvent (e.g., hexane, toluene) and a polar solvent (e.g., ethyl acetate, methanol). The ratio is optimized for desired separation. niscpr.res.in
Visualization UV light (254 nm), or chemical staining with reagents such as cinnamaldehyde, ninhydrin, or potassium permanganate solution. rsc.orgresearchgate.net
Application Monitoring reaction progress, screening for optimal purification conditions.

This table is generated based on typical conditions for aromatic amines and may require optimization for this compound.

Applications of 1 4 Bromophenyl Cyclopentanamine in Advanced Organic Synthesis

A Versatile Building Block in Complex Molecular Architectures

1-(4-Bromophenyl)cyclopentanamine serves as a important building block in the creation of intricate organic molecules. evitachem.com Its utility stems from the presence of two key reactive sites: the amino group on the cyclopentane (B165970) ring and the bromine atom on the phenyl ring. The amine functional group allows for a variety of chemical transformations, including amide bond formation, alkylation, and the formation of Schiff bases. These reactions are fundamental in elongating carbon chains and introducing new functional groups.

The bromine atom provides a handle for a wide array of cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. These powerful carbon-carbon bond-forming reactions are cornerstones of modern organic synthesis, enabling the connection of the bromophenyl moiety to other organic fragments. This dual reactivity makes this compound a highly adaptable component for constructing diverse and complex molecular frameworks. For instance, the bromine atom can be substituted to introduce new aryl or alkyl groups, significantly altering the steric and electronic properties of the resulting molecule.

A general synthesis for this versatile building block involves the bromination of phenylcyclopentane, which introduces the bromine atom at the para position of the phenyl ring. This is followed by an amination step to install the amine group on the cyclopentane ring. evitachem.com The precise conditions for these reactions can be tailored to optimize the yield and purity of the final product.

An Intermediate in Multi-Step Synthetic Pathways

The strategic placement of the amine and bromo functionalities makes this compound a valuable intermediate in multi-step synthetic sequences aimed at producing specific target molecules. Its role as an intermediate is highlighted in the synthesis of derivatives that exhibit significant biological activity.

For example, a closely related compound, methyl 1-amino-3-(4-bromophenyl)cyclopentanecarboxylate, has been synthesized and its four stereoisomers isolated in a scalable manner. nih.gov This demonstrates the utility of the 1-(4-bromophenyl)cyclopentane core in constructing stereochemically defined molecules. The synthesis of these isomers opens up pathways to a variety of derivatives where the ester and amine groups can be further functionalized.

The general synthetic strategy often involves the initial construction of the substituted cyclopentane ring, followed by modifications of the functional groups. The bromine atom can be retained until a late stage in the synthesis to be used in a key bond-forming step, or it can be transformed early on to set the stage for subsequent reactions. This flexibility allows chemists to design efficient and convergent synthetic routes.

A Precursor for the Stereoselective Synthesis of Bioactive Analogues

A significant application of this compound and its derivatives lies in their use as precursors for the stereoselective synthesis of bioactive analogues. The spatial arrangement of substituents on the cyclopentane ring is often crucial for biological activity.

Research has demonstrated the importance of the stereoisomers of methyl 1-amino-3-(4-bromophenyl)cyclopentanecarboxylate as intermediates in the synthesis of S1P1 receptor agonists. nih.gov Sphingosine-1-phosphate receptor 1 (S1P1) is a key target in the development of therapies for autoimmune diseases. The ability to synthesize specific stereoisomers of the precursor allows for the preparation of enantiomerically pure final compounds, which is critical for understanding structure-activity relationships and for developing safe and effective drugs.

The synthesis of these stereochemically defined precursors often employs advanced techniques in asymmetric synthesis, such as chiral auxiliaries, asymmetric catalysis, or enzymatic resolutions. Once the desired stereoisomer of the this compound core is obtained, it can be elaborated into a range of bioactive analogues through further chemical modifications. This approach has been successfully used to synthesize potent and selective S1P1 receptor agonists. nih.gov

Q & A

Q. What are the standard synthetic routes for 1-(4-Bromophenyl)cyclopentanamine, and how do reaction conditions influence yield?

The synthesis typically involves nucleophilic substitution or reductive amination. For example, brominated phenyl precursors (e.g., 4-bromophenyl ketones) can react with cyclopentylamine derivatives under controlled temperatures (e.g., 60–80°C) in polar aprotic solvents like DMF. Catalysts such as palladium or nickel may enhance coupling efficiency . Side reactions, like over-alkylation, are mitigated by stoichiometric control of reagents. Yield optimization requires precise monitoring of pH, solvent purity, and inert atmospheres to prevent oxidation .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • NMR : 1^1H and 13^{13}C NMR confirm the cyclopentane ring geometry and bromophenyl substitution. Aromatic protons appear as doublets (δ 7.2–7.6 ppm), while cyclopentane protons show multiplet splitting (δ 1.5–2.5 ppm) .
  • X-ray crystallography : Resolve absolute configuration using SHELX software for refinement. C-Br bond lengths (~1.9 Å) and amine group angles are critical for validating stereochemistry .
  • MS : High-resolution ESI-MS identifies molecular ions (e.g., [M+H]+^+ at m/z 254.1) and fragmentation patterns .

Q. What preliminary biological screening assays are suitable for this compound?

  • Radioligand binding assays : Assess affinity for neurotransmitter receptors (e.g., serotonin, dopamine transporters) using 3^3H-labeled ligands .
  • In vitro cytotoxicity : MTT assays on cell lines (e.g., HEK293) to evaluate IC50_{50} values.
  • Electrophysiology : Patch-clamp studies on ion channels (e.g., NMDA receptors) to measure modulation .

Advanced Research Questions

Q. How do electronic effects of the bromine substituent influence reactivity in cross-coupling reactions?

The bromine atom acts as a directing group, facilitating Suzuki-Miyaura couplings with aryl boronic acids. DFT calculations show the C-Br bond’s polarization enhances oxidative addition with Pd(0) catalysts. However, steric hindrance from the cyclopentane ring may reduce reaction rates, requiring bulky ligands (e.g., SPhos) for efficient catalysis . Competing pathways, such as C-N bond cleavage, are minimized at lower temperatures (<50°C) .

Q. What strategies resolve contradictions in reported pharmacological activities of structural analogs?

  • Meta-analysis : Compare datasets from radioligand assays (e.g., Ki values) across analogs like 1-(5-Fluoro-2-methylphenyl)cyclopentanamine. Discrepancies may arise from assay conditions (e.g., buffer pH, receptor isoforms) .
  • MD simulations : Model ligand-receptor interactions to identify critical binding residues. For example, bromine’s hydrophobic interactions may stabilize binding pockets in monoamine transporters, whereas fluorine analogs exhibit weaker van der Waals forces .

Q. How can computational tools optimize the compound’s pharmacokinetic profile?

  • ADMET prediction : Software like SwissADME calculates logP (~2.8) and BBB permeability, guiding structural modifications (e.g., adding hydroxyl groups to reduce logP).
  • Docking studies : AutoDock Vina screens against CYP450 isoforms to predict metabolic stability. Bromine’s electronegativity may reduce oxidation susceptibility compared to chlorine analogs .

Methodological Considerations

Q. What analytical workflows validate purity in enantiomeric mixtures?

  • Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IB) with hexane/isopropanol gradients. Retention times differentiate enantiomers, with >99% ee achievable via recrystallization .
  • VCD spectroscopy : Compare experimental and theoretical vibrational circular dichroism spectra to confirm absolute configuration .

Q. How are reaction intermediates characterized in multi-step syntheses?

  • In situ FTIR : Monitor amine formation (N-H stretches ~3300 cm1^{-1}) and bromine elimination (disappearance of C-Br peaks ~550 cm1^{-1}) .
  • LC-MS : Track intermediates (e.g., imine formation) with time-resolved sampling.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.